REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14](=O)[CH3:15])=[C:4]([F:17])[CH:3]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:24].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH:14]([NH2:24])[CH3:15])=[C:4]([F:17])[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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3.2 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)C1=C(C=CC=C1)C(C)=O)F
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Name
|
|
Quantity
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19.8 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
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1.62 g
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Type
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reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the methanol was removed in vacuo and aqueous ammonium hydroxide
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with diethyl ether (3×200 mL) until the amine
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Type
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WASH
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Details
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The organic phase was then washed with 2 N aqueous hydrochloric acid (3×100 mL)
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Type
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CUSTOM
|
Details
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The solid formed during the acid
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Type
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WASH
|
Details
|
wash
|
Type
|
ADDITION
|
Details
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Aqueous sodium hydroxide was added to the acidic aqueous phase until the solution
|
Type
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EXTRACTION
|
Details
|
The basic aqueous phase was extracted with diethyl ether until the primary amine
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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to afford a clear oil that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)C1=C(C=CC=C1)C(C)N)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |